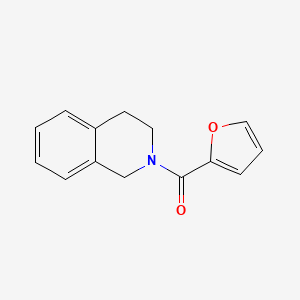

2-(2-furoyl)-1,2,3,4-tetrahydroisoquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of derivatives closely related to 2-(2-furoyl)-1,2,3,4-tetrahydroisoquinoline involves multistep reactions, including imino Diels-Alder (Povarov) reactions, cycloadditions with various anhydrides and acyl chlorides, and further modifications such as oxidation, esterification, and aromatization (Zubkov et al., 2010). Another approach involves diastereoselective alkylation at the 1-position of phenylalanine-derived precursors to synthesize tetrahydroisoquinolines, showcasing the versatility in the synthetic routes (Huber & Seebach, 1987).

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

Researchers have developed various methodologies for synthesizing 2-furoyl-1,2,3,4-tetrahydroisoquinoline derivatives, exploring their reactivity and potential as scaffolds for further chemical transformations. For instance, the interactions between 4-R-substituted 2-furyl-1,2,3,4-tetrahydroquinolines and alkenes have been investigated, revealing that initial N-acylation followed by spontaneous [4+2]-cycloaddition leads to target compounds with moderate yields. These methodologies highlight the versatility of tetrahydroquinoline derivatives in organic synthesis (Zaytsev et al., 2013).

Anticancer Applications

Substituted 1,2,3,4-tetrahydroisoquinolines have been synthesized as potential anticancer agents. These compounds exhibit potent cytotoxic activities against various cancer cell lines, demonstrating the therapeutic potential of tetrahydroisoquinoline derivatives in cancer treatment (Redda et al., 2010).

Therapeutic Agent Development

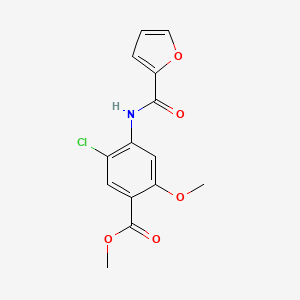

Derivatives of 2-furoyl-1,2,3,4-tetrahydroisoquinoline have been explored for their therapeutic applications, including their roles as antimicrobial, anti-inflammatory, and anticancer agents. For example, a N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivative has shown potent therapeutic properties, highlighting the potential of these compounds in drug discovery and development (Bonilla-Castañeda et al., 2022).

Antidiabetic Drug Development

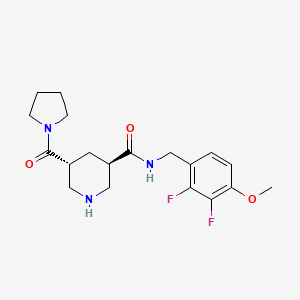

In the search for new antidiabetic drugs, certain 2-acyl-3-carboxyl-tetrahydroisoquinoline derivatives have been identified as potent inhibitors of protein tyrosine phosphatase 1B (PTP1B) without activating peroxisome proliferator-activated receptor (PPAR) γ. These compounds offer a novel scaffold for the development of efficacious and safe antidiabetic medications (Morishita et al., 2018).

Analytical and Characterization Studies

The analysis of tetrahydroquinoline derivatives and their metabolites plays a crucial role in understanding their pharmacokinetics and biological activities. Advanced analytical techniques such as liquid chromatography/electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) have been employed to investigate the fragmentation pathways and metabolites of these compounds, providing insights into their potential pharmaceutical applications (Hou et al., 2013).

Wirkmechanismus

Eigenschaften

IUPAC Name |

3,4-dihydro-1H-isoquinolin-2-yl(furan-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c16-14(13-6-3-9-17-13)15-8-7-11-4-1-2-5-12(11)10-15/h1-6,9H,7-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLZMVIJXSGFIGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[({2,2,2-trichloro-1-[(3-methoxybenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid](/img/structure/B5547763.png)

![(1R*,3S*)-7-(1,3-benzothiazol-6-ylcarbonyl)-3-(2-hydroxyethoxy)-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5547782.png)

![4-hydroxy-2-(phenoxymethyl)-N-[1-(1,3-thiazol-2-yl)propyl]pyrimidine-5-carboxamide](/img/structure/B5547809.png)

![5-chloro-1,3-dimethyl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-1H-pyrazole-4-sulfonamide](/img/structure/B5547821.png)

![7-[(1-methyl-1H-imidazol-2-yl)methyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5547826.png)

![2,6,6-trimethyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B5547832.png)

![1-isopropyl-N-{2-[(4-methoxyphenyl)thio]ethyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5547843.png)